Cas no 925146-10-7 (N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide)
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-AMINO-ETHYL)-2-(4-NITRO-PYRAZOL-1-YL)-ACETAMIDE
- STK263708
- MFCD04970122
- BBL015835
- EN300-229791
- H23000
- VS-05037
- 925146-10-7
- CS-0287149
- N~1~-(2-AMINOETHYL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- AKOS000310584
- n-(2-aminoethyl)-2-(4-nitro-1h-pyrazol-1-yl)-acetamide
- AKOS015922072
- N-(2-aminoethyl)-2-(4-nitropyrazol-1-yl)acetamide
- N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- ALBB-003665
-
- MDL: MFCD04970122
- Inchi: 1S/C7H11N5O3/c8-1-2-9-7(13)5-11-4-6(3-10-11)12(14)15/h3-4H,1-2,5,8H2,(H,9,13)
- InChI Key: BTHGLZZLEALEDO-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(C=N1)[N+](=O)[O-])NCCN
Computed Properties
- Exact Mass: 213.08618923Da
- Monoisotopic Mass: 213.08618923Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 119Ų
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030207-250mg |
N -(2-Amino-ethyl)-2-(4-nitro-pyrazol-1-yl)-acetamide |
925146-10-7 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 030207-1g |
N -(2-Amino-ethyl)-2-(4-nitro-pyrazol-1-yl)-acetamide |
925146-10-7 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 030207-5g |
N -(2-Amino-ethyl)-2-(4-nitro-pyrazol-1-yl)-acetamide |
925146-10-7 | 5g |
£963.00 | 2022-03-01 | ||
| Fluorochem | 030207-10g |
N -(2-Amino-ethyl)-2-(4-nitro-pyrazol-1-yl)-acetamide |
925146-10-7 | 10g |
£1837.00 | 2022-03-01 | ||
| TRC | A621308-50mg |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
925146-10-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A621308-100mg |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
925146-10-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A621308-500mg |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
925146-10-7 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM114865-1g |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
925146-10-7 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM114865-5g |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
925146-10-7 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM114865-10g |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
925146-10-7 | 95% | 10g |
$1080 | 2021-08-06 |
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide Suppliers
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Comprehensive Overview of N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide (CAS No. 925146-10-7)
N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, identified by its CAS No. 925146-10-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a nitro-substituted pyrazole ring with an aminoethyl acetamide moiety, making it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy and precision medicine.
The growing demand for small-molecule therapeutics has propelled interest in compounds like N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. Its structural attributes enable interactions with biological targets such as protein kinases, which are frequently implicated in cancer and inflammatory diseases. Recent studies highlight its relevance in high-throughput screening libraries, where researchers seek novel compounds to address drug resistance—a hot topic in oncology and infectious disease research. The nitro group in its pyrazole ring may also contribute to redox-modulating properties, a feature explored in neurodegenerative disease research.
From a synthetic chemistry perspective, CAS No. 925146-10-7 exemplifies modern heterocyclic chemistry techniques. Its preparation typically involves multi-step reactions, including nucleophilic substitution and amide coupling, processes widely discussed in green chemistry forums. Environmental concerns have driven innovations in solvent-free synthesis and catalytic methods, which could be applied to this compound’s production. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity, a critical factor for regulatory compliance in preclinical studies.
In the context of AI-driven drug discovery, N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a compelling case study. Computational models predict its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), a frequent search query among medicinal chemists. PubChem and ChEMBL databases document its physicochemical parameters, including a logP value and hydrogen bond acceptors, which influence bioavailability—a key consideration in recent oral drug formulation discussions.
The compound’s potential extends to agricultural chemistry, where nitro-heterocycles are investigated for plant protection. While not a direct pesticide, its scaffold could inspire derivatives with herbicidal or fungicidal activity, addressing sustainability challenges in agriculture. This aligns with global searches for "eco-friendly crop solutions" and "low-residue agrochemicals." However, such applications require extensive ecotoxicological profiling to meet regulatory standards like REACH.
Quality control protocols for 925146-10-7 emphasize ICH guidelines, particularly for residual solvents and heavy metals. The pharmaceutical industry’s shift toward continuous manufacturing has sparked debates on optimizing its synthesis—a topic trending in Process Chemistry webinars. Stability studies under varying pH and temperature conditions are essential, as degradation products could affect therapeutic efficacy, a concern raised in FDA guidance documents.
In summary, N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide (CAS 925146-10-7) embodies the intersection of cutting-edge chemistry and biomedical innovation. Its multifaceted applications—from drug discovery to material science—reflect broader scientific priorities like personalized medicine and sustainable synthesis. As research evolves, this compound may emerge as a cornerstone in developing next-generation bioactive molecules, answering pressing questions in both academic and industrial settings.
925146-10-7 (N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide) Related Products
- 1015939-59-9((4-Nitro-1H-pyrazol-1-yl)acetaldehyde)
- 1152853-30-9(2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride)
- 1005695-42-0(2-(4-nitro-1H-pyrazol-1-yl)-N-(prop-2-en-1-yl)propanamide)
- 482573-95-5(1-(morpholin-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethanone)
- 32407-64-0(2-(4-nitro-1H-pyrazol-1-yl)acetamide)
- 491831-04-0(2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide)
- 956202-74-7(N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide)
- 1339619-68-9(N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide)
- 108262-24-4((4-nitro-1H-pyrazol-1-yl)malonaldehyde)
- 514800-70-5(2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide)